
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate is a synthetic organic compound known for its vibrant color and various applications in scientific research. This compound belongs to the phenoxazine family and is often used as a dye and a redox mediator in various biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate typically involves the oxidative cyclization of appropriate precursors. One common method involves the reaction of 3-amino-7-dimethylamino-2-methoxyphenazine with acetic acid under controlled conditions. The reaction is carried out at elevated temperatures, usually around 95°C, and requires a strong oxidizing agent such as potassium permanganate .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of environmentally friendly oxidants and solvents is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phenoxazine derivatives.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles can be used to introduce new functional groups, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate has a wide range of applications in scientific research:
Chemistry: Used as a redox mediator in electrochemical studies and as a dye in various chemical reactions.
Biology: Employed in staining techniques for visualizing cellular components and in assays to measure cell viability.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mechanism of Action
The compound exerts its effects primarily through its redox properties. It can accept and donate electrons, making it an effective redox mediator. In biological systems, it interacts with cellular components, leading to changes in cell viability and function. The molecular targets include various enzymes and cellular structures involved in redox reactions .
Comparison with Similar Compounds
Similar Compounds
3-Amino-7-dimethylamino-2-methylphenazine hydrochloride: Similar in structure but differs in the presence of a methyl group instead of a methoxy group.
3,7-Bis(dimethylamino)-1,9-dimethylphenothiazin-5-ium chloride: Another phenothiazine derivative with different substituents.
Uniqueness
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate is unique due to its specific substituents, which confer distinct redox properties and make it suitable for specific applications in scientific research and industry .
Properties
CAS No. |
97752-31-3 |
|---|---|
Molecular Formula |
C17H19N3O4 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;acetate |
InChI |
InChI=1S/C15H15N3O2.C2H4O2/c1-18(2)9-4-5-11-14(6-9)20-15-7-10(16)13(19-3)8-12(15)17-11;1-2(3)4/h4-8,16H,1-3H3;1H3,(H,3,4) |
InChI Key |
HVPYNAJRUYUJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


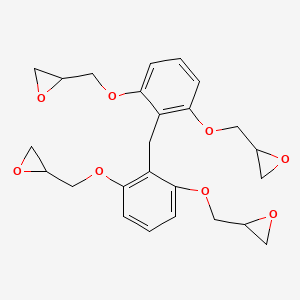
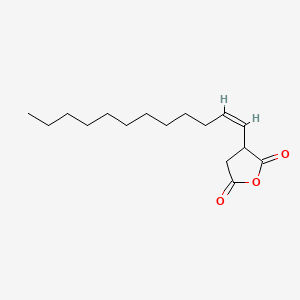
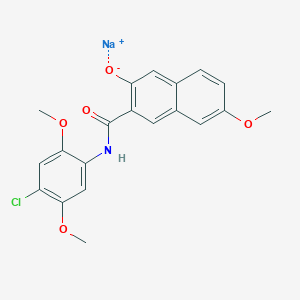




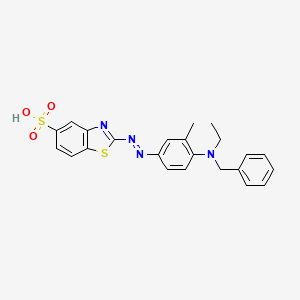
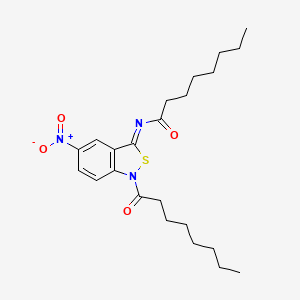
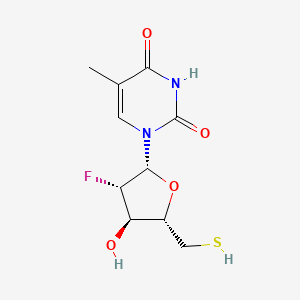
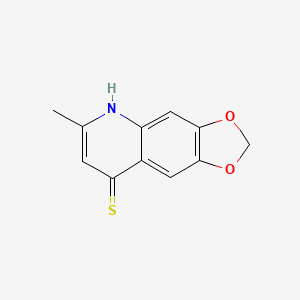

![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)

